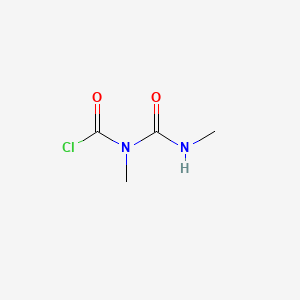

2,4-Dimethylallophanoyl chloride

Description

2,4-Dimethylallophanoyl chloride is an organochlorine compound featuring an allophanoyl chloride backbone (R₂NC(O)NCOCl) with 2,4-dimethylphenyl substituents. This structure confers unique electronic and steric properties due to the electron-donating methyl groups on the aromatic ring, which modulate reactivity compared to halogenated analogs. While direct experimental data on this compound is sparse in the provided evidence, its chemical behavior can be inferred from structurally related compounds such as benzoyl chlorides, sulfonyl chlorides, and phosphonium salts . Potential applications include serving as an intermediate in pharmaceutical or agrochemical synthesis, where its reactivity could enable the formation of ureas or carbamates.

Properties

CAS No. |

13188-08-4 |

|---|---|

Molecular Formula |

C4H7ClN2O2 |

Molecular Weight |

150.56 g/mol |

IUPAC Name |

N-methyl-N-(methylcarbamoyl)carbamoyl chloride |

InChI |

InChI=1S/C4H7ClN2O2/c1-6-4(9)7(2)3(5)8/h1-2H3,(H,6,9) |

InChI Key |

JIQBLONORFFMKH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)

- Structure : Aromatic ring with 2,4-dichloro substituents and a carbonyl chloride group.

- Molecular Weight : 209.457 g/mol .

- Reactivity : The electron-withdrawing chlorine atoms activate the carbonyl group toward nucleophilic attack, making it highly reactive in acylation reactions.

- Applications : Used in polymer and dye synthesis due to its electrophilic character .

(2,4-Dichlorophenyl)methanesulfonyl Chloride

- Structure : 2,4-Dichlorophenyl group attached to a sulfonyl chloride moiety.

- Reactivity : The sulfonyl chloride group is a strong electrophile, commonly used in sulfonamide formation. The chlorine substituents enhance stability and direct reactivity in substitution reactions .

- Applications : Key intermediate in synthesizing sulfonamide-based agrochemicals or pharmaceuticals .

2,4-Dimethylallophanoyl Chloride (Inferred Properties)

Functional Group Comparison

Data Tables

Table 1: Structural and Physical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Reactivity (Relative) | Stability |

|---|---|---|---|---|

| This compound | 2,4-dimethylphenyl | ~210 | Moderate | High (steric hindrance) |

| 2,4-Dichlorobenzoyl chloride | 2,4-dichlorophenyl | 209.457 | High | Moderate |

| (2,4-Dichlorophenyl)methanesulfonyl chloride | 2,4-dichloro, sulfonyl | N/A | Very High | High |

Notes

Data Limitations: Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs and inferred properties.

Functional Group Dominance : Reactivity is heavily influenced by the functional group (e.g., carbonyl vs. sulfonyl chloride), overshadowing substituent effects in some cases .

Research Gaps: Further studies are needed to validate the stability, synthetic utility, and biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.